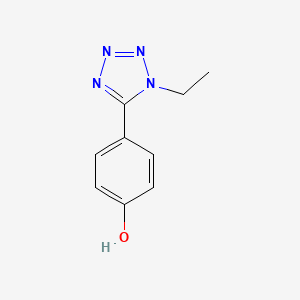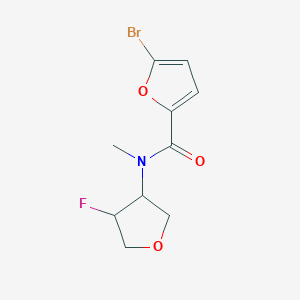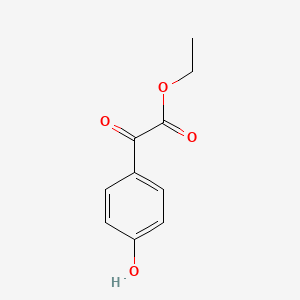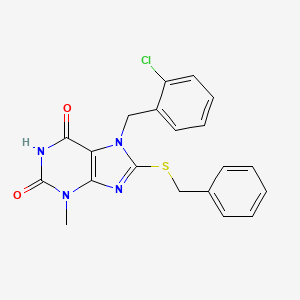
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol, also known as ETP, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. ETP is a tetrazole derivative with a phenolic group, which makes it an interesting molecule for medicinal chemistry research.
Aplicaciones Científicas De Investigación
Environmental Pollutants and Reproductive Health
- Contribution of Environmental Pollutants to Male Infertility : This study reviews the impact of environmental pollutants like Bisphenol A, nonylphenol, and phthalates on male reproductive health. These chemicals, found in plastics, act as endocrine disruptors and have been shown to affect spermatogenesis through mechanisms such as germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Occurrence and Fate of Parabens
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, which are esters of para-hydroxybenzoic acid, are used as preservatives in various products. Despite treatments that eliminate them from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. This review highlights the need for further studies on their toxicity and environmental impact (Haman et al., 2015).
Bioactivities of Phenolic Compounds
- Chlorogenic Acid (CGA) - A Pharmacological Review : CGA, a dietary polyphenol found in green coffee extracts and tea, has been highlighted for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulating activities. This review calls for further research to optimize its biological and pharmacological effects, suggesting potential applications of phenolic compounds in treating various disorders (Naveed et al., 2018).
Natural Sources and Bioactivities of Phenolic Analogs
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs : This comprehensive review covers the bioactivities of 2,4-Di-Tert-Butylphenol (DTBP), a common toxic secondary metabolite produced by various organisms. Despite its toxicity, the compound exhibits potent bioactivity against a wide range of organisms, highlighting the paradox of organisms producing autotoxic substances. The review suggests a need for further investigation into the bioactivities of phenolic compounds and their analogs (Zhao et al., 2020).
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to interact with a variety of biological targets due to their diverse biological applications .
Mode of Action
Tetrazoles, in general, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which allows them to interact with various receptors and enzymes .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that tetrazole derivatives may have good bioavailability.
Result of Action
The wide range of biological activities associated with tetrazoles suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that all compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °c , suggesting that temperature could be a significant environmental factor influencing the stability of this compound.
Propiedades
IUPAC Name |
4-(1-ethyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-9(10-11-12-13)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIDVDDPBLDQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)
![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)
![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)
![tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate](/img/structure/B2745302.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)
![3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2745306.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2745311.png)

